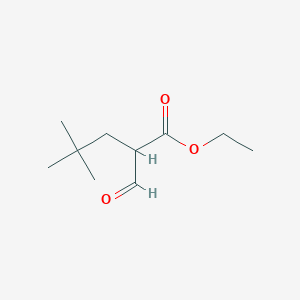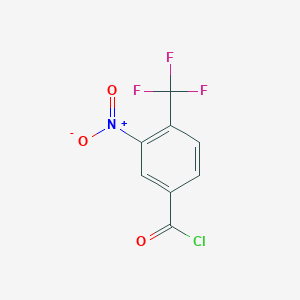![molecular formula C10H16 B11721982 rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B11721982.png)
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is a bicyclic organic compound with the molecular formula C10H16. It is a derivative of bicyclo[4.1.0]heptene and is characterized by the presence of three methyl groups attached to the bicyclic structure. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method involves the use of platinum (II) or gold (I) catalysts to facilitate the cycloisomerization process . The reaction conditions typically include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes using similar transition metal catalysts. The scalability of the cycloisomerization reaction allows for efficient production of the compound in significant quantities .
Analyse Des Réactions Chimiques
Types of Reactions
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce various hydrocarbons .
Applications De Recherche Scientifique
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene has been studied for its applications in:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: The compound is used in catalytic processes to facilitate various chemical reactions.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene exerts its effects involves the interaction of its bicyclic structure with various molecular targets. The compound’s unique structure allows it to participate in ring-opening reactions, which are driven by the release of cyclopropyl ring strain. This ring strain provides the thermodynamic driving force for reactions, while the double bond within the skeleton offers the kinetic opportunity to initiate ring-opening via coordination to metal species .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene:
Bicyclo[3.2.0]hept-2-en-6-one: This compound is a precursor to Corey’s lactone and has a different bicyclic framework.
Uniqueness
rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene is unique due to its specific arrangement of methyl groups and the presence of a double bond within the bicyclic structure. This unique configuration imparts distinct chemical properties and reactivity patterns, making it valuable for various applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C10H16 |
|---|---|
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(1R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7?,8-,9+/m1/s1 |
Clé InChI |
LGNSZMLHOYDATP-ASODMVGOSA-N |
SMILES isomérique |
CC1C[C@H]2[C@H](C2(C)C)C=C1 |
SMILES canonique |
CC1CC2C(C2(C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(5-Fluorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B11721924.png)





![3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B11721958.png)



